Superior In Vitro ACAT Inhibitory Potency (IC50: 7 nM) Compared to Unsubstituted Oleic Acid Anilide (IC50: 26 µM)
Oleic Acid-2,6-diisopropylanilide demonstrates a remarkable 3,714-fold increase in in vitro potency for inhibiting acyl-CoA:cholesterol acyltransferase (ACAT) compared to its direct structural analog, oleic acid anilide (oleyl anilide) [1][2]. While the unsubstituted analog exhibits an IC50 of 26 µM, the presence of the 2,6-diisopropyl substituents enhances inhibitory activity to 7 nM [3]. This dramatic difference underscores the critical importance of the specific 2,6-diisopropyl substitution pattern for achieving low nanomolar potency.
| Evidence Dimension | ACAT Inhibition (IC50) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Oleic acid anilide (Oleyl anilide), IC50: 26,000 nM (26 µM) |
| Quantified Difference | 3,714-fold lower IC50 (more potent) for Oleic Acid-2,6-diisopropylanilide |
| Conditions | In vitro enzyme inhibition assay; reference Roth et al., J Med Chem 1992 for target compound SAR; vendor data for oleic acid anilide |
Why This Matters
For researchers designing experiments requiring potent ACAT inhibition, this potency differential (7 nM vs. 26 µM) directly dictates the effective working concentration, making the 2,6-diisopropylanilide derivative essential for achieving meaningful target engagement at low, more specific concentrations.
- [1] Roth, B. D., et al. (1992). Inhibitors of acyl-CoA:cholesterol acyltransferase. 1. Identification and structure-activity relationships of a novel series of fatty acid anilide hypocholesterolemic agents. Journal of Medicinal Chemistry, 35(9), 1609-1617. View Source
- [2] US4751026A. Substituted anilides of oleic, linoleic, or linolenic acid as inhibitors of acyl-coa:cholesterol acyltransferase. View Source
- [3] MedChemExpress. Oleyl anilide (Oleic acid anilide) (HY-114619). View Source
